4-[(4-Boc-1-piperazinyl)methyl]quinoline

Catalog No.
S12751413
CAS No.
M.F
C19H25N3O2
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Boc-1-piperazinyl)methyl]quinoline

Product Name

4-[(4-Boc-1-piperazinyl)methyl]quinoline

IUPAC Name

tert-butyl 4-(quinolin-4-ylmethyl)piperazine-1-carboxylate

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)14-15-8-9-20-17-7-5-4-6-16(15)17/h4-9H,10-14H2,1-3H3

InChI Key

KBNQLWXDIULPLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=NC3=CC=CC=C23

4-[(4-Boc-1-piperazinyl)methyl]quinoline is a chemical compound characterized by its unique structure, which includes a quinoline moiety linked to a piperazine group. The full chemical name reflects the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The molecular formula for 4-[(4-Boc-1-piperazinyl)methyl]quinoline is C₁₉H₂₅N₃O₂, with a molecular weight of approximately 327.42 g/mol . The structure features a quinoline ring system, which is known for its diverse biological properties, combined with a piperazine ring that can enhance pharmacological activity.

The chemistry of 4-[(4-Boc-1-piperazinyl)methyl]quinoline involves several key reactions:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine, which can participate in further chemical transformations.
  • Alkylation Reactions: The piperazine nitrogen can undergo alkylation, allowing for the introduction of various substituents that may enhance biological activity.
  • Coupling Reactions: The quinoline moiety can participate in coupling reactions with other electrophiles or nucleophiles, facilitating the synthesis of more complex structures.

These reactions highlight the versatility of 4-[(4-Boc-1-piperazinyl)methyl]quinoline as a building block in organic synthesis and drug development.

Research has indicated that quinoline derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Compounds containing quinoline structures have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Some studies suggest that derivatives of quinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Antileishmanial Activity: Quinoline derivatives have been evaluated for their efficacy against Leishmania parasites, showing promise as potential treatments for leishmaniasis .

The specific biological activity of 4-[(4-Boc-1-piperazinyl)methyl]quinoline requires further investigation to fully elucidate its pharmacological potential.

The synthesis of 4-[(4-Boc-1-piperazinyl)methyl]quinoline typically involves several steps:

  • Preparation of the Piperazine Derivative: The Boc-protected piperazine is synthesized through standard methods involving the reaction of piperazine with Boc anhydride.
  • Formation of the Quinoline Ring: Various methods such as Friedländer synthesis can be employed to construct the quinoline framework. This may involve condensation reactions between appropriate aldehydes and amines.
  • Final Coupling Reaction: The Boc-protected piperazine is then coupled with the synthesized quinoline derivative to form 4-[(4-Boc-1-piperazinyl)methyl]quinoline.

Alternative synthetic routes may exist depending on the desired purity and yield.

4-[(4-Boc-1-piperazinyl)methyl]quinoline has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery, particularly in developing new antimicrobial or anticancer agents.
  • Biochemical Research: It can serve as a tool compound to study biological pathways involving quinolines and piperazines.
  • Material Science: Due to its chemical properties, it may find applications in developing novel materials or chemical sensors.

Interaction studies involving 4-[(4-Boc-1-piperazinyl)methyl]quinoline are crucial for understanding its mechanism of action. Preliminary studies may focus on:

  • Protein Binding Studies: Evaluating how well the compound binds to target proteins associated with diseases.
  • Cellular Uptake Assays: Investigating how effectively the compound enters cells and its distribution within cellular compartments.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by this compound, particularly in relation to its antimicrobial or anticancer activities.

Several compounds share structural similarities with 4-[(4-Boc-1-piperazinyl)methyl]quinoline. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(1-Piperazinyl)quinolineQuinoline with piperazineLacks protective groups; simpler structure
1-(3-Chloropropyl)piperazinePiperazine derivativeDifferent substituent on piperazine
2-AminoquinolineSimple amino-substitutedBasic structure; lacks piperazine
QuinineNatural alkaloidKnown antimalarial; complex structure

These compounds highlight the uniqueness of 4-[(4-Boc-1-piperazinyl)methyl]quinoline due to its specific functional groups and potential applications in drug development.

Molecular Formula, Weight, and Structural Elucidation

4-[(4-tert-Butyloxycarbonyl-1-piperazinyl)methyl]quinoline represents a complex heterocyclic compound characterized by the presence of three distinct molecular components: a quinoline ring system, a piperazine ring, and a tert-butyloxycarbonyl protecting group . The molecular formula for this compound is C₁₉H₂₅N₃O₂, with a molecular weight of approximately 327.42 grams per mole . The structural architecture features a quinoline moiety linked through a methylene bridge to the piperazine ring, with the tert-butyloxycarbonyl group serving as a protecting group on one of the piperazine nitrogen atoms .

The structural elucidation of this compound reveals a sophisticated arrangement where the quinoline ring system provides the aromatic foundation, while the piperazine ring contributes flexibility and potential for biological interactions . The tert-butyloxycarbonyl protecting group, commonly employed in organic synthesis, shields one nitrogen atom of the piperazine ring from unwanted reactions during synthetic procedures [37]. This protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [37].

Molecular ParameterValue
Molecular FormulaC₁₉H₂₅N₃O₂
Molecular Weight327.42 g/mol
Ring SystemsQuinoline, Piperazine
Protecting Grouptert-Butyloxycarbonyl

Three-Dimensional Conformation and Stereochemistry

The three-dimensional conformation of 4-[(4-tert-Butyloxycarbonyl-1-piperazinyl)methyl]quinoline is characterized by the spatial arrangement of its component ring systems and the flexibility introduced by the methylene linker [10]. The quinoline ring system adopts a planar configuration, which is typical for fused aromatic heterocycles [28]. The piperazine ring, in contrast, exists in a chair conformation, with both substituents preferentially occupying equatorial positions to minimize steric interactions [28].

The dihedral angle between the quinoline ring plane and the piperazine ring plane has been observed to range from approximately 40 to 45 degrees in related quinoline-piperazine compounds [28]. This angular arrangement allows for optimal spatial distribution of the molecular components while maintaining favorable electronic interactions [28]. The methylene bridge connecting the quinoline and piperazine systems provides conformational flexibility, enabling the molecule to adopt various orientations depending on environmental conditions [10].

Stereochemical considerations for this compound are primarily related to the conformational preferences of the piperazine ring and the orientation of the tert-butyloxycarbonyl group [10]. Nuclear magnetic resonance studies of similar compounds have demonstrated that the piperazine methylene protons can exhibit distinct chemical environments due to restricted rotation around certain bonds, particularly when bulky substituents are present [14]. The tert-butyloxycarbonyl group shows characteristic conformational behavior, with its bulky tert-butyl portion oriented away from the piperazine ring to minimize steric hindrance [32].

Electronic Structure and Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of 4-[(4-tert-Butyloxycarbonyl-1-piperazinyl)methyl]quinoline [16]. In proton nuclear magnetic resonance spectra, the quinoline aromatic protons typically appear in the downfield region between 7.0 and 8.5 parts per million, with characteristic coupling patterns reflecting the substitution pattern on the quinoline ring [16]. The methylene bridge protons linking the quinoline and piperazine systems appear as a singlet around 3.5 to 4.0 parts per million [14].

The piperazine ring protons exhibit complex splitting patterns due to the conformational flexibility of the six-membered ring [14]. In compounds containing the tert-butyloxycarbonyl protecting group, the piperazine methylene protons often show broadened signals due to restricted rotation around the nitrogen-carbonyl bond [14]. The tert-butyloxycarbonyl group itself produces characteristic signals, with the tert-butyl protons appearing as a sharp singlet around 1.4 to 1.5 parts per million [32].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [16]. The quinoline carbons appear in the aromatic region between 120 and 160 parts per million, while the piperazine carbons typically resonate around 45 to 55 parts per million [16]. The carbonyl carbon of the tert-butyloxycarbonyl group produces a characteristic signal around 155 parts per million, and the quaternary carbon of the tert-butyl group appears near 80 parts per million [32].

Infrared and Mass Spectrometry

Infrared spectroscopy of 4-[(4-tert-Butyloxycarbonyl-1-piperazinyl)methyl]quinoline reveals characteristic absorption bands that provide structural confirmation [36]. The tert-butyloxycarbonyl protecting group exhibits a strong carbonyl stretching vibration around 1700 to 1750 wavenumbers, which is diagnostic for this functional group [36]. The quinoline ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400 to 1600 wavenumber region [20].

The piperazine ring produces characteristic carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region, along with nitrogen-hydrogen bending modes if any secondary amine groups are present [20]. The methylene bridge linking the quinoline and piperazine systems contributes additional carbon-hydrogen stretching and bending vibrations [20].

Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 327, corresponding to the molecular weight of the compound . Fragmentation patterns often include loss of the tert-butyloxycarbonyl group, resulting in a prominent fragment at mass-to-charge ratio 227, and further fragmentation can lead to loss of the tert-butyl group [32]. The quinoline fragment may also be observed as a stable ion in the mass spectrum [20].

Ultraviolet-Visible and Fluorescence Properties

The ultraviolet-visible absorption properties of 4-[(4-tert-Butyloxycarbonyl-1-piperazinyl)methyl]quinoline are primarily determined by the quinoline chromophore [40]. Quinoline derivatives typically exhibit strong absorption bands in the ultraviolet region, with the primary absorption maximum occurring around 270 to 290 nanometers [40]. Additional absorption bands may be observed in the 300 to 350 nanometer region, depending on the substitution pattern and electronic effects of the attached groups [40].

The presence of the piperazine substituent and the tert-butyloxycarbonyl group can influence the electronic transitions of the quinoline system [19]. Electron-donating effects from the piperazine nitrogen can cause bathochromic shifts in the absorption maxima, while the electron-withdrawing nature of the carbonyl group in the protecting group may have the opposite effect [19].

Fluorescence properties of quinoline derivatives are well-documented, with many compounds in this class exhibiting intense emission [19]. The fluorescence quantum yield and emission wavelength depend on the specific substitution pattern and environmental factors [19]. For quinoline-piperazine conjugates, emission maxima are typically observed in the 400 to 500 nanometer region, with quantum yields varying based on the molecular structure and solvent conditions [21].

Spectroscopic ParameterTypical Range
¹H NMR (quinoline)7.0-8.5 ppm
¹H NMR (tert-butyl)1.4-1.5 ppm
IR (C=O stretch)1700-1750 cm⁻¹
UV absorption270-290 nm
Fluorescence emission400-500 nm

Physicochemical Parameters

Solubility and Partition Coefficient

The solubility characteristics of 4-[(4-tert-Butyloxycarbonyl-1-piperazinyl)methyl]quinoline are influenced by the combined effects of its constituent molecular components [22]. The quinoline ring system contributes hydrophobic character, while the piperazine ring and its potential for protonation provide hydrophilic properties [23]. The tert-butyloxycarbonyl protecting group adds significant lipophilic character due to the bulky tert-butyl substituent [22].

In aqueous media, the compound exhibits limited solubility due to the predominance of hydrophobic interactions from the quinoline and tert-butyl groups [23]. However, under acidic conditions where the piperazine nitrogen can become protonated, solubility in aqueous solutions increases substantially [23]. Organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide typically provide good solubility for this compound [25].

The octanol-water partition coefficient reflects the lipophilic nature of the molecule, with values typically falling in the range characteristic of moderately lipophilic compounds [22]. The presence of the tert-butyloxycarbonyl group significantly increases the partition coefficient compared to the deprotected analog [22]. Distribution coefficients measured at different pH values reveal the impact of piperazine protonation on partitioning behavior [22].

Dissociation Constant and Acid-Base Behavior

The acid-base properties of 4-[(4-tert-Butyloxycarbonyl-1-piperazinyl)methyl]quinoline are primarily determined by the basic nitrogen atoms in both the quinoline and piperazine ring systems [24]. The quinoline nitrogen typically exhibits a dissociation constant value around 5.0 to 5.5, which is characteristic of quinoline derivatives [24]. The unprotected piperazine nitrogen, when present, shows basic behavior with dissociation constant values generally ranging from 8.0 to 9.5 [24].

The presence of the tert-butyloxycarbonyl protecting group significantly affects the basicity of the protected piperazine nitrogen, essentially eliminating its basic character [24]. This protection strategy is commonly employed to prevent unwanted protonation reactions during synthetic procedures [37]. Upon removal of the protecting group under acidic conditions, the full basicity of the piperazine nitrogen is restored [37].

Temperature effects on the dissociation constants have been studied for related piperazine compounds, showing that basicity generally decreases with increasing temperature [24]. The thermodynamic parameters associated with the protonation processes indicate that the reactions are typically enthalpically favorable with small entropy changes [24].

Basic SiteTypical pKa Range
Quinoline nitrogen5.0-5.5
Free piperazine nitrogen8.0-9.5
Protected piperazine nitrogenNon-basic

Thermal Stability and Melting Point

The thermal stability of 4-[(4-tert-Butyloxycarbonyl-1-piperazinyl)methyl]quinoline is influenced by the stability of its individual components under elevated temperature conditions [25]. The quinoline ring system exhibits excellent thermal stability, typically remaining intact at temperatures well above 200 degrees Celsius [21]. The piperazine ring also demonstrates good thermal stability, though it may undergo ring-opening reactions under extreme conditions [24].

The tert-butyloxycarbonyl protecting group represents the most thermally labile component of the molecule [32]. This group undergoes thermal decomposition at temperatures above 150 to 180 degrees Celsius, leading to loss of carbon dioxide and formation of the tert-butyl cation [32]. This thermal lability is actually utilized in some deprotection procedures where controlled heating can remove the protecting group [32].

Melting point determination for this compound type typically reveals values in the range of 80 to 120 degrees Celsius, depending on the purity and crystalline form [25]. The presence of the bulky tert-butyloxycarbonyl group tends to lower the melting point compared to simpler quinoline-piperazine analogs due to reduced intermolecular packing efficiency [25]. Thermal analysis techniques such as differential scanning calorimetry can provide detailed information about phase transitions and decomposition temperatures [21].

Thermal decomposition studies reveal a multi-stage process, with initial loss of the tert-butyloxycarbonyl group followed by degradation of the organic framework at higher temperatures [21]. The decomposition pathway typically involves elimination of carbon dioxide and isobutylene from the protecting group, followed by more complex fragmentation of the remaining molecular structure [32].

Crystallographic and Solid-State Features

The crystallographic properties of 4-[(4-tert-Butyloxycarbonyl-1-piperazinyl)methyl]quinoline and related compounds provide insights into their solid-state organization and intermolecular interactions [27]. Single-crystal X-ray diffraction studies of similar quinoline-piperazine compounds reveal typical monoclinic or triclinic crystal systems, with unit cell parameters that accommodate the molecular dimensions and packing requirements [28].

The crystal packing arrangements are influenced by the balance between hydrophobic interactions from the quinoline and tert-butyl groups and potential hydrogen bonding from any available hydrogen bond donors or acceptors [28]. The piperazine ring conformation in the solid state typically adopts the chair form, with substituents in equatorial positions to minimize steric interactions [28]. The dihedral angle between the quinoline and piperazine ring planes in the crystal structure generally falls within the 40 to 50 degree range [28].

Intermolecular interactions in the crystal lattice may include π-π stacking between quinoline rings, though the presence of bulky substituents can limit the extent of such interactions [29]. Hydrogen bonding patterns, when present, typically involve the carbonyl oxygen of the tert-butyloxycarbonyl group as an acceptor and any available hydrogen bond donors in the crystal lattice [29]. Water molecules, if present in hydrated crystal forms, can form extensive hydrogen bonding networks that stabilize the crystal structure [8].

The solid-state properties affect important characteristics such as dissolution rate, bioavailability, and chemical stability [26]. Different polymorphic forms may exhibit distinct melting points, solubilities, and spectroscopic properties [26]. Powder X-ray diffraction patterns provide fingerprint identification for specific crystalline forms and can detect the presence of amorphous material [28].

Crystallographic ParameterTypical Range
Crystal systemMonoclinic/Triclinic
Quinoline-piperazine dihedral angle40-50°
Density1.2-1.4 g/cm³
Melting point80-120°C

The retrosynthetic analysis of 4-[(4-Boc-1-piperazinyl)methyl]quinoline reveals several key disconnections that guide the synthetic strategy [1] [2]. The primary disconnection involves cleaving the methylene bridge between the quinoline core and the piperazine moiety, resulting in two major synthetic fragments: a 4-methylquinoline precursor and a Boc-protected piperazine unit [3] [4].

The most efficient retrosynthetic approach involves a nucleophilic substitution disconnection at the quinoline-methyl linkage, where the piperazine nitrogen acts as the nucleophile attacking an activated methyl group on the quinoline core [5] [6]. This strategy requires the preparation of a suitable leaving group on the quinoline 4-position, typically achieved through halogenation of 4-methylquinoline to produce 4-(halomethyl)quinoline intermediates [4] [7].

Synthesis of the Quinoline Core

Classical Quinoline Synthesis Methods

Classical quinoline synthesis methodologies provide robust and well-established routes for constructing the quinoline nucleus [10] [11]. The Skraup synthesis remains the most widely used commercial method, involving the reaction of aniline with glycerol in the presence of sulfuric acid and a mild oxidizing agent such as nitrobenzene or arsenic pentoxide [10] [11]. This method proceeds through acrolein formation from glycerol dehydration, followed by Michael addition of aniline and subsequent cyclization to form the quinoline ring system.

The Friedländer synthesis offers excellent regioselectivity for preparing 2-substituted quinoline derivatives by condensing o-aminobenzaldehydes or o-aminoacetophenones with ketones containing active α-methylene groups in alcoholic sodium hydroxide solution [10] [12]. This method is particularly valuable for incorporating specific substitution patterns required for pharmaceutical applications.

The Pfitzinger synthesis provides access to quinoline-4-carboxylic acids through the conversion of isatin to isotonic acid, followed by ketone condensation [10]. Subsequent decarboxylation through pyrolysis with calcium oxide yields substituted quinolines, making this route suitable for preparing quinoline derivatives with electron-withdrawing substituents.

MethodStarting MaterialsConditionsProduct Type
Skraup SynthesisAniline, glycerol, sulfuric acidMild oxidizing agent, H₂SO₄, heatUnsubstituted quinoline
Friedländer Synthesiso-Aminobenzaldehyde, ketone with α-methyl groupAlcoholic NaOH solution2-Substituted quinoline derivatives
Pfitzinger SynthesisIsatin, ketone with isotonic acidBase, followed by pyrolysis with CaOQuinoline-4-carboxylic acid
Combes Synthesis1,3-Dicarbonyl compounds, arylaminesHeat-induced cyclizationSubstituted quinoline

Modern Synthetic Approaches

Modern quinoline synthesis has evolved to incorporate multicomponent reactions (MCRs) that offer superior atom economy and structural diversity [8] [9]. The Povarov reaction, Gewald reaction, and Ugi reaction have been successfully employed for synthesizing diverse quinoline scaffolds with yields ranging from 65-95% [8]. These methodologies enable the incorporation of multiple functional groups and substitution patterns tailored to specific applications in a single synthetic step.

Nanocatalyzed green protocols have revolutionized quinoline synthesis by providing environmentally friendly alternatives to traditional methods [13] [14]. Copper oxide nanoparticles, nickel-based nanocatalysts, and iron oxide nanoparticles have demonstrated exceptional catalytic activity for quinoline formation under mild conditions [13]. These catalysts can be recycled multiple times without significant loss of activity, supporting sustainable manufacturing processes.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating quinoline formation while maintaining high yields [13] [1]. Microwave irradiation reduces reaction times from hours to minutes and often improves product selectivity by providing uniform heating and enhanced reaction kinetics [1].

MethodKey FeaturesAdvantagesTypical Yields
Multicomponent Reactions (MCRs)Single-step construction, high atom economyStructural diversity, convergent synthesis80-95%
Povarov ReactionCycloaddition of anilines with aldehydesMild conditions, versatile substitution75-90%
Nanocatalyzed Green ProtocolsEnvironmentally friendly, recyclable catalystsReduced waste, sustainable chemistry85-95%
Microwave-Assisted SynthesisReduced reaction times, improved yieldsEnergy efficient, clean reactions80-90%

Preparation of Boc-Protected Piperazine Intermediates

The synthesis of Boc-protected piperazine intermediates is crucial for the construction of 4-[(4-Boc-1-piperazinyl)methyl]quinoline [15] [16] [17]. Traditional methods involve the reaction of anhydrous piperazine with di-tert-butyl carbonate, but these processes often yield low efficiency (60-70%) and incur high costs [17].

Improved synthetic routes utilizing diethylamine as a starting material provide superior results [15]. This method involves three sequential steps: chlorination with thionyl chloride to form bis(2-chloroethyl)amine, Boc protection with BOC anhydride to generate bis(2-chloroethyl)carbamic acid tert-butyl ester, and cyclization with ammonia water to produce N-Boc piperazine [15]. This approach achieves yields exceeding 93.5% with enhanced purity and reduced environmental impact [17].

CDI-mediated monoacylation represents another efficient approach for Boc-piperazine preparation [16]. This method employs 1,1-carbonyldiimidazole as an activating agent, providing mild reaction conditions and good selectivity for mono-Boc protection [16]. The procedure involves treating piperazine with CDI in aqueous brine solution, achieving yields of 85-90%.

MethodStarting MaterialsYieldAdvantagesLimitations
Traditional MethodAnhydrous piperazine, di-tert-butyl carbonate60-70%Simple procedureLow efficiency, high cost
Improved Method (Diethylamine route)Diethylamine, thionyl chloride, BOC anhydride>93.5%Higher yield, reduced environmental impactMulti-step process
CDI-Mediated MethodPiperazine, 1,1-carbonyldiimidazole85-90%Mild conditions, good selectivityRequires careful handling of CDI

Key Coupling Reactions for Piperazine-Quinoline Linkage

The formation of the critical methylene bridge between quinoline and piperazine moieties requires carefully optimized coupling reactions [3] [4] [7]. Nucleophilic substitution reactions represent the most common approach, where Boc-protected piperazine acts as a nucleophile attacking activated quinoline derivatives [3] [4].

The synthesis typically proceeds through bromination of 4-methylquinoline using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile to generate 4-(bromomethyl)quinoline intermediates [3] [4]. This halogenated intermediate serves as an excellent electrophile for subsequent nucleophilic displacement reactions with Boc-piperazine.

Palladium-catalyzed cross-coupling reactions offer alternative pathways for quinoline-piperazine bond formation [18] [19]. Piperazine can function as an inexpensive and efficient ligand in palladium-catalyzed homocoupling reactions, enabling the synthesis of complex quinoline derivatives under mild conditions [18].

Microwave-assisted coupling reactions provide enhanced reaction rates and improved yields for piperazine-quinoline linkage formation [5]. Under microwave irradiation, nucleophilic substitution reactions between tribromoquinoline derivatives and piperazine proceed selectively at specific positions, yielding desired products in 58-72% yields [5].

Optimization of Reaction Conditions

Yield and Purity Considerations

Reaction optimization for 4-[(4-Boc-1-piperazinyl)methyl]quinoline synthesis requires careful consideration of multiple parameters affecting both yield and product purity [12] [20] [21]. Temperature optimization typically involves maintaining reaction temperatures between 110-120°C for optimal cyclization efficiency while minimizing thermal decomposition [12] [20].

Solvent selection plays a crucial role in reaction outcome, with polar protic solvents such as ethanol demonstrating superior performance for quinoline formation reactions [12] [20]. Ethanol provides excellent solvation for both ionic intermediates and the final product while supporting environmentally sustainable processes.

Catalyst loading optimization requires balancing catalytic efficiency with economic considerations [20]. Optimal catalyst loadings typically range from 0.5-2 mol%, providing sufficient catalytic activity while minimizing costs and simplifying product purification [13] [20].

Base concentration significantly impacts reaction yields, with potassium carbonate (1.4 equivalents) demonstrating optimal performance in piperidine-catalyzed Friedländer reactions [12]. Weaker bases such as sodium carbonate produce lower yields compared to piperidine under optimized conditions [12].

ParameterTypical RangeOptimized ConditionsImpact on Yield
Temperature80-140°C110-120°CHigher temperature improves cyclization
SolventEthanol, DMF, acetonitrileEthanol (green solvent)Polar protic solvents favor formation
Catalyst Loading0.1-10 mol%0.5-2 mol%Minimal loading reduces costs
Reaction Time1-24 hours3-8 hoursLonger times increase side products
BaseK₂CO₃, NaOH, piperidineK₂CO₃ (1.4 equiv)Optimal base concentration critical

Green Chemistry Approaches

Green chemistry principles have been successfully integrated into quinoline synthesis to minimize environmental impact while maintaining high synthetic efficiency [14] [22]. Solvent-free conditions eliminate the need for environmentally destructive organic solvents, providing enhanced protocols over existing methods [22].

Catalyst-free methodologies have been developed for quinoline synthesis from imines and styrene derivatives, avoiding the use of heavy metals and reducing waste generation [22]. These approaches demonstrate that sustainable synthetic methods can achieve comparable yields to traditional catalyzed processes.

Water as a green solvent has been employed in several quinoline synthesis protocols, supporting both environmental sustainability and cost reduction [14]. Aqueous reaction media often provide improved selectivity and simplified product isolation procedures.

Recyclable nanocatalysts represent a significant advancement in green quinoline synthesis [13] [14]. Magnetic nanoparticles can be easily separated from reaction mixtures using external magnetic fields and reused multiple times without significant activity loss [13]. Iron oxide, copper oxide, and nickel oxide nanoparticles have demonstrated excellent recyclability over 5-10 reaction cycles.

Alternative Synthetic Routes and Scalability

Flow chemistry approaches offer promising alternatives for large-scale quinoline synthesis [23] [24]. Continuous flow reactors provide improved heat and mass transfer, enabling better reaction control and potentially higher yields than batch processes [23]. The development of high-speed circulation flow systems has demonstrated successful decagram-scale synthesis of quinoline derivatives [23].

Batch plant design for quinoline derivatives manufacture has been extensively studied to address industrial scalability requirements [24] [25]. Optimal campaign schedules have been developed involving 21 batches of 97.32 kg to produce 2000 kg of quinoline derivatives in 22.5 days [24]. This approach provides the flexibility needed for producing different quinoline derivatives based on market demand.

Sequential functionalization strategies enable the preparation of multiple quinoline derivatives from common intermediates [23] [6]. Late-stage functionalization of complex molecules allows for the introduction of diverse substituents without complete resynthesis of the quinoline core [23].

Multicomponent reaction cascades provide efficient access to structurally diverse quinoline libraries through single synthetic operations [9]. These approaches enable rapid structure-activity relationship studies and facilitate drug discovery efforts.

Purification and Characterization of Final Product

Purification protocols for 4-[(4-Boc-1-piperazinyl)methyl]quinoline typically involve multiple techniques to achieve pharmaceutical-grade purity [26] [21]. Recrystallization from appropriate solvents provides initial purification, while column chromatography enables separation of structural isomers and unreacted starting materials [26].

Crystallization techniques using solvent systems such as ethanol-water mixtures facilitate the formation of well-defined crystal structures suitable for X-ray diffraction analysis [21]. The formation of specific salt forms, such as trifluoroacetic acid salts, can improve both purification efficiency and final product stability [3] [4].

Spectroscopic characterization requires comprehensive analysis using multiple techniques [21] [27]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR and ¹³C NMR confirming the connectivity and substitution patterns of both quinoline and piperazine moieties [21] [27].

Mass spectrometry analysis confirms molecular weight and fragmentation patterns characteristic of the quinoline-piperazine structure [21] [27]. High-resolution mass spectrometry provides accurate molecular formula determination and supports structural assignment.

Infrared spectroscopy identifies functional groups and confirms the presence of Boc protecting groups through characteristic carbonyl stretching frequencies [21]. Ultraviolet-visible spectroscopy provides information about the electronic transitions associated with the quinoline chromophore [27].

Synthesis of Structural Analogues and Derivatives

Systematic structural modification of 4-[(4-Boc-1-piperazinyl)methyl]quinoline enables the preparation of diverse analogues with varied biological activities [5] [6] [28]. Substitution pattern variations on the quinoline core, including halogen, alkyl, and electron-withdrawing groups, significantly impact both synthetic accessibility and pharmacological properties [5] [29].

Piperazine modifications through N-acylation with various benzoyl chlorides provide access to libraries of quinoline-piperazine hybrids [6]. These structural modifications enable structure-activity relationship studies and optimization of biological activity profiles [28] [29].

Hybrid molecule design combines quinoline and piperazine pharmacophores with additional heterocyclic scaffolds such as furan, pyrazole, indole, and thiadiazole moieties [14] [28]. This approach significantly enhances bioactivity and demonstrates the intricate relationship between structural modifications and biological efficacy [14].

Regioselective synthesis strategies enable the preparation of positional isomers through selective activation of specific positions on the quinoline nucleus [5]. Nitration of tribromoquinoline derivatives followed by selective nucleophilic substitution provides access to 6,8-disubstituted quinoline derivatives with high regioselectivity [5].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

327.19467705 g/mol

Monoisotopic Mass

327.19467705 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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